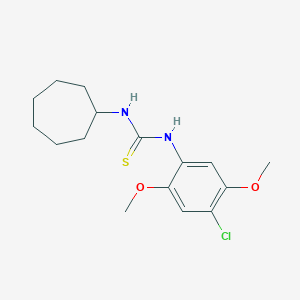
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea, also known as CPTU, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. CPTU belongs to a class of compounds known as thioureas, which have been found to exhibit a variety of biological activities. In
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is not fully understood, but it has been found to interact with several molecular targets. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to inhibit the activity of monoamine oxidase-B, as mentioned previously.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is its high potency, which allows for the use of lower concentrations in lab experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is also known to be unstable in solution, which can limit its use in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit cytotoxicity at high concentrations, which can be a limitation in certain assays.
将来の方向性
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea. One area of interest is the development of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea and its potential use in the treatment of various diseases. Finally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in the treatment of various diseases.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cycloheptylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea as a white solid.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea |
|---|---|
分子式 |
C16H23ClN2O2S |
分子量 |
342.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C16H23ClN2O2S/c1-20-14-10-13(15(21-2)9-12(14)17)19-16(22)18-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H2,18,19,22) |
InChIキー |
YGAVGYCCUISNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)


![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)



![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)

